molecular formula C8H9N5O2S2 B14091121 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione

6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14091121
M. Wt: 271.3 g/mol
InChI Key: XWJGLOFNOKHBQE-UHFFFAOYSA-N
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Description

6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-amino-1-methyluracil with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring.

    Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione has been studied for its potential antimicrobial and antiviral properties. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new therapeutic agents .

Medicine

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a potential lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione lies in its combined pyrimidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C8H9N5O2S2

Molecular Weight

271.3 g/mol

IUPAC Name

6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9N5O2S2/c1-3-11-12-8(16-3)17-4-5(9)13(2)7(15)10-6(4)14/h9H2,1-2H3,(H,10,14,15)

InChI Key

XWJGLOFNOKHBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2=C(N(C(=O)NC2=O)C)N

Origin of Product

United States

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